Enantioselective Pharmacology: The (S)-Enantiomer as a Patent-Cited 5-HT1A Receptor Ligand Intermediate
The (S)-enantiomer of 1-(3-methoxyphenyl)-3-methylpiperazine (CAS 761401-29-0) is explicitly claimed as a reactant for synthesizing arylpiperazine derivatives with 5-HT1A receptor subtype ligand activity in US20090036455A1 [1]. By contrast, the achiral des-methyl analog 1-(3-methoxyphenyl)piperazine (CAS 16015-71-7) cannot engage in enantioselective receptor interactions, as it lacks the C3 chiral center entirely. The patent further cites this enantiomer for therapeutic indications including Parkinson's disease, depression, migraine, pain, psychosis, anxiety, and urinary tract disorders [1], establishing a differentiated therapeutic relevance portfolio that procurement for neurological research programs should account for.
| Evidence Dimension | Presence of chiral center enabling enantioselective receptor pharmacology |
|---|---|
| Target Compound Data | (S)-1-(3-Methoxyphenyl)-3-methylpiperazine (CAS 761401-29-0): chiral; specifically claimed as synthetic intermediate for 5-HT1A ligands [1] |
| Comparator Or Baseline | 1-(3-Methoxyphenyl)piperazine (CAS 16015-71-7): achiral; no stereochemical differentiation possible |
| Quantified Difference | Qualitative binary distinction: chiral versus achiral scaffold; enantiomeric excess and specific rotation data available from patent examples for related 3-methylpiperazine compounds [1] |
| Conditions | Structural property assessment based on molecular constitution and patent claims (US20090036455A1) |
Why This Matters
For any research program requiring stereochemically defined pharmacology—such as enantioselective receptor binding, chiral SAR exploration, or asymmetric synthesis—the non-methylated analog is structurally incapable of fulfilling this requirement.
- [1] US Patent Application US20090036455A1. Arylpiperazine Derivative and Use Thereof as 5-HT1A Receptor Ligands. Published 2009-02-05. The (S)-enantiomer is specifically used as a reactant for synthesizing 5-HT1A-active compounds. R1 substituents include 3-methoxyphenyl. See also Molaid MS_1220925 for calculated properties. View Source
